molecular formula C21H18N2O2S B11578367 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide

Cat. No.: B11578367
M. Wt: 362.4 g/mol
InChI Key: YLQREQROXMFCJA-UHFFFAOYSA-N
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Description

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide is a complex organic compound with a unique structure that combines an indole moiety with a phenylsulfanyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-oxobenzo[cd]indole with an appropriate acylating agent, followed by the introduction of the phenylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the indole or phenylsulfanyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The phenylsulfanyl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid: Shares the indole moiety but lacks the phenylsulfanyl group.

    2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione: Contains the phenylsulfanyl group but has a different core structure.

Uniqueness

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide is unique due to the combination of the indole and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with a wide range of molecular targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

2-(2-oxobenzo[cd]indol-1-yl)-N-(2-phenylsulfanylethyl)acetamide

InChI

InChI=1S/C21H18N2O2S/c24-19(22-12-13-26-16-8-2-1-3-9-16)14-23-18-11-5-7-15-6-4-10-17(20(15)18)21(23)25/h1-11H,12-14H2,(H,22,24)

InChI Key

YLQREQROXMFCJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

Origin of Product

United States

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